molecular formula C15H22N2O2 B583426 4-Hydroxy Mepivacaine-d3 CAS No. 1323251-06-4

4-Hydroxy Mepivacaine-d3

Cat. No.: B583426
CAS No.: 1323251-06-4
M. Wt: 265.371
InChI Key: FBFWYQLEUFLRTK-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Mepivacaine-d3 is a deuterium-labeled analogue of 4-Hydroxy Mepivacaine. It is a stable isotope compound used primarily in scientific research. The compound has a molecular formula of C15H19D3N2O2 and a molecular weight of 265.37 g/mol . Deuterium labeling is often employed to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Mepivacaine-d3 involves the deuteration of 4-Hydroxy MepivacaineThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Mepivacaine-d3 can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

4-Hydroxy Mepivacaine-d3 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-Hydroxy Mepivacaine-d3 is similar to that of its non-deuterated counterpart, 4-Hydroxy Mepivacaine. As a local anesthetic, it works by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic pathways and pharmacokinetic profiles, providing valuable insights into drug behavior .

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWYQLEUFLRTK-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857725
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323251-06-4
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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